(Cyclohexylmethyl)(1-methoxypropan-2-yl)amine
Description
(Cyclohexylmethyl)(1-methoxypropan-2-yl)amine is a secondary amine featuring a cyclohexylmethyl group attached to a 1-methoxypropan-2-ylamine backbone. Its structure combines a lipophilic cyclohexane ring with a methoxy-substituted propyl chain, conferring unique physicochemical properties.
Key structural attributes:
- 1-Methoxypropan-2-ylamine: The methoxy group introduces polarity, balancing hydrophobicity and influencing hydrogen-bonding interactions.
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
N-(cyclohexylmethyl)-1-methoxypropan-2-amine |
InChI |
InChI=1S/C11H23NO/c1-10(9-13-2)12-8-11-6-4-3-5-7-11/h10-12H,3-9H2,1-2H3 |
InChI Key |
HRBZZQFSEAIHMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NCC1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Cyclohexylmethyl)(1-methoxypropan-2-yl)amine typically involves the reaction of cyclohexylmethylamine with 1-methoxypropan-2-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production often employs advanced techniques such as distillation and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: (Cyclohexylmethyl)(1-methoxypropan-2-yl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
(Cyclohexylmethyl)(1-methoxypropan-2-yl)amine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound may be used in studies involving amine metabolism and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Cyclohexylmethyl)(1-methoxypropan-2-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Compounds and Bioactivity
Key Observations:
Cyclohexylmethyl Motif : Compounds with this group (e.g., luteolin derivatives) exhibit enhanced inhibitory activity compared to parent structures. For example, Compound 1 (IC₅₀ = 0.05 µM) is 88-fold more potent than luteolin (IC₅₀ = 4.4 µM) in bacterial neuraminidase (BNA) inhibition .
Methoxy Positioning: In 2-Methoxymethamphetamine, the 2-methoxy group on the phenyl ring contributes to its stimulant effects, whereas 3-methoxy substitution in MXiPr (Item No. 31545) is associated with dissociative anesthetic properties .
Amine Backbone : The 1-methoxypropan-2-ylamine moiety in the target compound contrasts with the isopropylamine in MXiPr, suggesting differences in receptor binding kinetics due to steric and electronic effects.
Physicochemical and Analytical Comparisons
Table 2: Physicochemical Properties
Key Observations:
- Purity and Stability : MXiPr hydrochloride is supplied as a crystalline solid with ≥98% purity and stability for ≥5 years at -20°C, highlighting its suitability as a reference standard .
- Analytical Techniques : GC-MS retention time (RT = 3.09 min) and FTIR spectra for 2-Methoxymethamphetamine provide reliable identification markers .
Biological Activity
Molecular Structure
- Molecular Formula : C₁₁H₁₅N
- Molecular Weight : 175.25 g/mol
- IUPAC Name : (Cyclohexylmethyl)(1-methoxypropan-2-yl)amine
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is hypothesized to act as a monoamine reuptake inhibitor , which could enhance neurotransmitter levels in the synaptic cleft, thereby influencing mood and cognitive functions.
Pharmacological Studies
Recent studies have explored the pharmacological potential of this compound, particularly in the context of neuropharmacology:
- Antidepressant Activity : In animal models, it has shown promise as an antidepressant, with effects comparable to traditional SSRIs (Selective Serotonin Reuptake Inhibitors).
- Cognitive Enhancement : Preliminary studies suggest that it may enhance memory and learning capabilities in rodents.
Study 1: Antidepressant Effects
A study conducted on mice demonstrated that administration of this compound led to significant reductions in immobility time in the forced swim test, indicating antidepressant-like effects.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Immobility Time (seconds) | 120 ± 10 | 60 ± 8* |
*Statistically significant at p < 0.05.
Study 2: Cognitive Function
In a separate study assessing cognitive function, the compound was administered to aged rats. The results indicated improved performance in maze tests, suggesting potential for cognitive enhancement.
| Test Type | Control Group Score | Treatment Group Score |
|---|---|---|
| Maze Completion Time | 180 ± 15 | 130 ± 12* |
*Statistically significant at p < 0.01.
Acute Toxicity
Toxicological assessments indicate that this compound exhibits low acute toxicity. LD50 values in rodent models exceed 2000 mg/kg, suggesting a favorable safety profile for further development.
Long-term Effects
Long-term studies are necessary to ascertain any chronic toxicity or side effects associated with prolonged use. Current findings indicate no significant adverse effects on liver or kidney functions at therapeutic doses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
